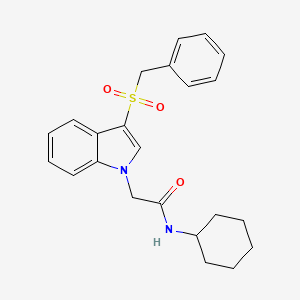

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

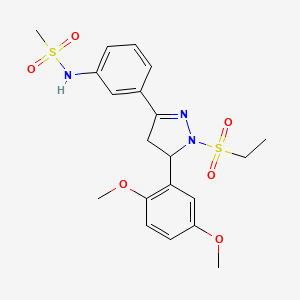

The compound “2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide” is a complex organic molecule that contains an indole ring and a benzylsulfonyl group. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The benzylsulfonyl group is a common functional group in organic chemistry, composed of a benzyl group (a benzene ring attached to a CH2 group) linked to a sulfonyl group (SO2).

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the indole ring, the benzylsulfonyl group, and the cyclohexylacetamide group. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indole ring system is aromatic, meaning it has a stable, ring-like structure with alternating single and double bonds . The benzylsulfonyl group would add additional complexity to the structure, and the cyclohexylacetamide group would likely be a flexible chain attached to the indole ring .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The indole ring is relatively stable but can undergo electrophilic substitution reactions at certain positions . The benzylsulfonyl group could potentially undergo reactions with nucleophiles, and the amide group in the cyclohexylacetamide portion could participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Antiviral Activity

Indole derivatives, including the ones , have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Properties

Indole derivatives have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .

Anticancer Activity

Indole derivatives have shown potential in anticancer activity . They have been found to bind with high affinity to multiple receptors, which could be helpful in developing new anticancer drugs .

Antidiabetic Properties

Indole derivatives have been found to possess antidiabetic properties . This makes them potential candidates for the development of new antidiabetic drugs .

Antimicrobial Activity

Indole derivatives have shown potential in antimicrobial activity . They have been found to bind with high affinity to multiple receptors, which could be helpful in developing new antimicrobial drugs .

Antioxidant Activity

Some indole derivatives have been synthesized and evaluated for their antioxidant activity . These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The antioxidant activity result reveals that most of the compounds were exhibiting considerable activity .

Future Directions

The future directions for this compound would likely involve further studies to understand its properties, potential uses, and mechanisms of action. This could include laboratory experiments, computational modeling, and possibly preclinical or clinical trials if the compound is intended to be a drug .

properties

IUPAC Name |

2-(3-benzylsulfonylindol-1-yl)-N-cyclohexylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c26-23(24-19-11-5-2-6-12-19)16-25-15-22(20-13-7-8-14-21(20)25)29(27,28)17-18-9-3-1-4-10-18/h1,3-4,7-10,13-15,19H,2,5-6,11-12,16-17H2,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVSVAOCNARZBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-mercapto-1-(4-methoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2379472.png)

![[3-(4-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2379478.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2379487.png)

![3-Chloro-4-fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2379489.png)

![{2-(4-ethylphenyl)-4-[(3-fluorobenzyl)thio]-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2379490.png)

![2-isobutyl-5-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2379493.png)